2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Description
This compound is a deuterated derivative of a benzoxepin-based acetic acid framework, featuring a trideuteriomethyl-substituted amino propylidene side chain. Its structure combines a benzo[c][1]benzoxepin core (a fused bicyclic system with oxygen heteroatoms) with a conjugated acetic acid moiety and a deuterated tertiary amine substituent. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
Molecular Formula |
C21H24ClNO3 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3,2D3; |
InChI Key |
HVRLZEKDTUEKQH-XSMCKFOXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Methods
Conventional Approaches to Deuterated Compounds
Traditional methods for synthesizing deuterated compounds, including olopatadine-d6, typically rely on expensive deuterated starting materials. Early approaches to synthesizing olopatadine-d6 hydrochloride employed dimethylamine-d6 as the deuterium source, which despite being effective, presented several challenges:
- High cost of specialized deuterated reagents
- Complex multi-step synthesis routes
- Limited scalability for commercial production
- Variable deuterium incorporation efficiency
These limitations prompted researchers to develop alternative synthetic strategies that utilize more readily available and cost-effective deuterium sources.
General Deuteration Methods Applicable to Heterocyclic Compounds
Several general deuteration methods have been developed that can be applied to complex structures like olopatadine:
- Acid-catalyzed hydrogen-deuterium exchange: Treatment of heterocyclic compounds with D2SO4 in CD3OD at elevated temperatures (60-90°C)
- High-temperature and high-pressure methods: Treating organic compounds in heavy water under conditions at or above subcritical temperature and pressure
- Zinc dust-deuterium oxide dechlorination: Useful for replacing chlorine atoms with deuterium in appropriate precursors
While these methods provide general approaches to deuterium incorporation, they often lack the specificity required for selective labeling of the dimethylamino group in olopatadine.
Novel Synthetic Approaches for Olopatadine-d6
Dimethyl Sulfate-d6 Alkylation Method
A significant advancement in the synthesis of olopatadine-d6 was reported by Endoori et al., who developed a novel approach utilizing dimethyl sulfate-d6 for the alkylation of primary amine intermediates. This method represents a substantial improvement over traditional approaches for several reasons:
- It employs commercially available and relatively inexpensive dimethyl sulfate-d6 instead of costly dimethylamine-d6
- The method achieves high deuterium incorporation efficiency at the targeted positions
- The synthetic route is more straightforward and amenable to scale-up
- The final product has been confirmed by both 1H NMR and mass spectral data to contain the expected deuterium atoms
This innovative approach has made the synthesis of olopatadine-d6 more accessible and cost-effective, enabling its wider use in pharmaceutical research and development.
Multi-Step Synthesis via Bromination and Alkylation
Another efficient method for preparing olopatadine-d6 hydrochloride involves a systematic five-step process starting from (Z)-2-(11-(3-hydroxypropyl)-6,11-dihydrodibenzo[b,e]oxcarbazepine-2-yl)methyl acetate. The key steps in this synthesis include:
- Bromination of the starting material (Compound II) to form an intermediate (Compound III)
- Reaction with a deuterium-labeled precursor (Compound IV) in an aprotic solvent under basic conditions
- Functionalization of the resulting intermediate with chloroformate
- Treatment in a protic solvent to generate the penultimate intermediate
- Base-catalyzed hydrolysis followed by acidification to yield the final product
This approach benefits from mild reaction conditions, high yields at each step, and reliable deuterium incorporation, making it suitable for both research-scale and potential commercial production.
Detailed Preparation Procedures
Step-by-Step Synthesis via Bromination and Alkylation
The following detailed procedure is based on the method described in patent literature:
Preparation of Compound III (Bromination Step)
Reagents:
- Compound II (starting material): 12g (37mmol)
- Hydrobromic acid: 100mL
Procedure:
- Dissolve Compound II in 100mL hydrobromic acid
- Heat the reaction mixture at 50°C overnight with continuous stirring
- After reaction completion, isolate Compound III (13g, 90.8% yield)
- Confirm the structure by 1H NMR analysis (DMSO-d6):
δ 2.93(m,2H), 3.60(s,5H), 3.67(t,2H), 5.24(br,2H), 5.66(t,1H), 6.77(d,1H), 7.05-7.11(m,2H), 7.28-7.30(m,1H), 7.31-7.43(m,3H)
Preparation of Compound V (Alkylation Step)
Reagents:
- Compound III: 13g (33mmol)
- Deuterium-labeled Compound IV: 4.6g (37mmol)
- Tetrahydrofuran: 650mL
- Potassium carbonate: 7g
Procedure:
- Dissolve Compounds III and IV in tetrahydrofuran (650mL)
- Add potassium carbonate (7g) to the solution
- Conduct reflux reaction for 20 hours with continuous stirring
- After reaction completion, filter the mixture and concentrate the filtrate
- Purify by column chromatography using dichloromethane-methanol (100:1) as the developing solvent
- Obtain Compound V (13.0g, 90.06% yield)
- Confirm by mass spectrometry: MS m/z 431.2
Preparation of Compound VI (Chloroformate Treatment)
Reagents:
- Compound V: 13g (30mmol)
- Organic solvent (dichloromethane/1,2-dichloroethane): 130mL
- Chloroformate (ethyl chloroformate): 6.55g (60mmol)
Procedure:
- Dissolve Compound V in the organic solvent
- Add chloroformate and react at 60°C for 3 hours
- Concentrate the reaction mixture to obtain Compound VI
- Proceed to the next step without further purification
Preparation of Compound VII (Protic Solvent Treatment)
Reagents:
- Compound VI: 13.4g (30mmol)
- Ethanol: 250mL
Procedure:
- Dissolve Compound VI in ethanol (250mL)
- Reflux the solution overnight until the reaction is complete
- Concentrate the reaction mixture
- Purify by column chromatography using dichloromethane-methanol (20:1) as the developing agent
- Obtain Compound VII as a light yellow oil (8.0g, 78.48% yield)
- Confirm by mass spectrometry: MS m/z 341.2
Preparation of Final Product (Hydrolysis Step)
Reagents:
- Compound VII: 8.0g (23mmol)
- Tetrahydrofuran: 100mL
- 2M Sodium hydroxide solution: 8mL
- Dilute hydrochloric acid
Procedure:
- Dissolve Compound VII in tetrahydrofuran (100mL)
- Add 2M sodium hydroxide solution (8mL) at room temperature
- Stir the reaction mixture at room temperature for 2 hours
- Concentrate the solution and dissolve the residue in water
- Adjust to acidic pH with dilute hydrochloric acid
- Filter the precipitated solid and dry under vacuum
- Obtain the final product (Compound I, olopatadine-d6 hydrochloride) as an off-white solid (5.30g, 62.30% yield)
- Confirm by 1H NMR spectrum (DMSO-D6+D2O):
δ 2.73(m,2H), 3.10(t,2H), 3.53(s,2H), 4.80-5.60(br,2H), 5.66(t,1H), 6.81(d,1H), 7.03-7.04(s,1H), 7.11-7.13(d,1H), 7.30-7.45(m,4H)
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
Table 1 provides a comparative analysis of different preparation methods for olopatadine-d6 hydrochloride, highlighting their key characteristics, advantages, and limitations.
| Method | Key Reagents | Advantages | Limitations | Overall Yield | Deuterium Incorporation |
|---|---|---|---|---|---|
| Traditional Method Using Dimethylamine-d6 | Dimethylamine-d6 | Established methodology | Expensive reagents, Complex procedure | Not specified | Not specified |
| Dimethyl Sulfate-d6 Method | Dimethyl sulfate-d6 | Cost-effective, Commercially available reagents | Handling of reactive dimethyl sulfate | Not specified | High (confirmed by NMR and MS) |
| Bromination and Alkylation Method | Hydrobromic acid, Deuterated precursor IV, Potassium carbonate | High yields, Mild conditions, Well-documented procedure | Multi-step process | ~40% (overall) | High (confirmed by NMR) |
Detailed Reaction Conditions for Bromination and Alkylation Method
Table 2 presents the specific reaction conditions for each step of the bromination and alkylation method, providing valuable information for researchers seeking to replicate or adapt this synthesis.
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Preparation of Compound III | Compound II, Hydrobromic acid | Hydrobromic acid | 50°C | Overnight | 90.8 |
| Preparation of Compound V | Compound III, Compound IV, Potassium carbonate | Tetrahydrofuran | Reflux | 20h | 90.06 |
| Preparation of Compound VII | Compound VI | Ethanol | Reflux | Overnight | 78.48 |
| Preparation of Compound I | Compound VII, 2M NaOH | Tetrahydrofuran | Room temperature | 2 hours | 62.30 |
The bromination and alkylation method demonstrates excellent yields at each step, with an overall yield of approximately 40% across the multi-step synthesis. This represents a significant achievement for the preparation of such a complex deuterated compound.
Stereochemical Considerations in Olopatadine-d6 Synthesis
A critical aspect of olopatadine synthesis is controlling the stereochemistry of the propylidene double bond. The therapeutic activity of olopatadine is associated with the (Z)-configuration, making stereochemical control essential in any synthesis method.
For non-deuterated olopatadine, a stereospecific palladium-catalyzed reaction has been developed that enables intramolecular seven-membered ring cyclization from an alkyne intermediate. This approach achieves high stereoselectivity for the desired Z-isomer. Similar considerations apply to the synthesis of olopatadine-d6, where maintaining the correct stereochemistry is equally important.
In the bromination and alkylation method described in Section 4.1, the stereochemistry is maintained through careful control of reaction conditions. The 1H NMR spectral data confirming the structure of the final product indicates successful preservation of the (Z)-configuration.
Challenges in Olopatadine-d6 Preparation
Several challenges are associated with the preparation of olopatadine-d6 hydrochloride:
Deuterium Incorporation Efficiency
Achieving complete and selective deuteration at the desired positions can be challenging. Both the dimethyl sulfate-d6 method and the bromination and alkylation approach address this challenge through careful selection of deuterated precursors and optimization of reaction conditions.
Purification Challenges
The separation of deuterated compounds from their non-deuterated or partially deuterated counterparts can be difficult due to their similar physicochemical properties. Column chromatography with carefully selected solvent systems is typically employed, as demonstrated in the bromination and alkylation method.
Stability and Exchange Considerations
Deuterium-hydrogen exchange can occur under certain conditions, particularly in protic environments or at high temperatures, potentially reducing the deuterium content of the final product. Reaction conditions must be carefully controlled to minimize such exchange reactions.
Applications of Olopatadine-d6 Hydrochloride
The deuterium-labeled olopatadine has several important applications in pharmaceutical research and development:
Internal Standard in Mass Spectrometry : Olopatadine-d6 serves as an excellent internal standard for quantitative analysis of olopatadine in biological samples, improving analytical accuracy and reproducibility
Metabolic Studies : The deuterated compound can be used to track the metabolic fate of olopatadine in vivo, helping to identify metabolites and elucidate metabolic pathways
Pharmacokinetic Research : Deuterated olopatadine enables the non-invasive tracking of drug distribution, transformation, and clearance in the body
Reference Standard : Olopatadine-d6 provides an important reference standard for quality control and scientific evaluation of olopatadine formulations
Chemical Reactions Analysis
Types of Reactions
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its antihistamine properties and potential therapeutic applications in treating allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves its interaction with histamine receptors. The compound acts as an antagonist at the H1 histamine receptor, blocking the effects of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include non-deuterated benzoxepin derivatives, substituted thiazolo-pyrimidines, and quinazoline-based systems. Key comparisons are outlined below:
Spectroscopic and Pharmacological Comparisons
- NMR Profiling: Evidence from related benzoxepin analogs (e.g., Rapa derivatives) highlights that substituent-induced chemical shift changes occur in specific regions (e.g., positions 29–36 and 39–44 in regions A and B) . For the deuterated target compound, deuteration at the methyl groups would reduce signal splitting in ^1^H NMR and alter ^13^C chemical shifts due to isotopic effects, a critical distinction from non-deuterated analogs like 11a/b .
- Pharmacophore Analysis: Molecular similarity studies emphasize the importance of the benzoxepin-acetic acid moiety as a pharmacophore for binding interactions. The deuterated amino group may enhance metabolic stability compared to non-deuterated analogs (e.g., compound 12), a hypothesis supported by deuterium’s known role in prolonging drug half-life .
Tabulated Comparison of Key Properties
Research Findings and Limitations
- Structural Challenges : The benzoxepin core’s rigidity may limit conformational flexibility compared to thiazolo-pyrimidines (e.g., 11a/b), affecting target binding .
- Data Gaps: Limited peer-reviewed studies specifically on this compound necessitate extrapolation from structural analogs. Further in vitro assays and isotopic tracing are required to validate its pharmacological profile.
Biological Activity
Overview
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c]benzoxepin-2-yl]acetic acid;hydrochloride is a deuterated derivative of Olopatadine, primarily recognized for its antihistamine properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating allergic conditions and its unique molecular structure, which may influence its biological activity.
- Molecular Formula : C21H24ClNO3
- Molecular Weight : 379.9 g/mol
- IUPAC Name : 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c]benzoxepin-2-yl]acetic acid;hydrochloride
- CAS Number : 1217229-05-4
The primary mechanism of action for this compound involves its role as an H1 histamine receptor antagonist . By blocking the H1 receptor, it inhibits the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves that lead to itching and sneezing. This action is crucial for alleviating symptoms associated with allergic reactions.
Antihistaminic Effects
Research indicates that the compound exhibits significant antihistaminic activity similar to that of Olopatadine. Studies have shown that it effectively reduces symptoms of allergic rhinitis and conjunctivitis by inhibiting the release of histamine from mast cells and basophils.
Anti-inflammatory Properties
In addition to its antihistaminic effects, this compound may possess anti-inflammatory properties. It has been documented to reduce the levels of pro-inflammatory cytokines in various in vitro models, suggesting a potential role in modulating inflammatory responses.
Case Studies and Research Findings
Data Table: Biological Activity Summary
| Biological Activity | Description | Evidence Source |
|---|---|---|
| Antihistaminic Activity | Blocks H1 receptors, reducing allergic symptoms | In vitro studies |
| Anti-inflammatory Effects | Lowers pro-inflammatory cytokine levels | Animal model studies |
| Clinical Efficacy | Comparable to Olopatadine in treating allergies | Clinical trial data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
